Cas no 23464-95-1 (5-(4-Chlorophenyl)oxazole-2-propionic Acid)
5-(4-Chlorophenyl)oxazole-2-propionic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Oxazolepropanoicacid, 5-(4-chlorophenyl)-
- 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
- 3-[5-(4-Chloro-phenyl)-oxazol-2-yl]-propionic acid
- 5-(4-CHLOROPHENYL)OXAZOLE-2-PROPIONIC ACID
- 2-Oxazolepropanoicacid,5-(4-chlorophenyl)
- 3-(5-(4-Chlorophenyl)oxazol-2-yl)propanoic acid
- AS-30496
- 5-(4-Chlorophenyl)oxazole-2-propionic acid, 97%
- BRD-K70971940-001-01-3
- YAA46495
- DTXSID90581414
- AKOS000200911
- SCHEMBL18169172
- J-015116
- 2-Oxazolepropanoic acid, 5-(4-chlorophenyl)-
- MFCD07784409
- Z221596038
- EN300-26336
- 3-[5-(4-chlorophenyl)-1, 3-oxazol-2-yl]propanoic acid
- 23464-95-1
- 5-(4-CHLOROPHENYL)OXAZOLE-2-PROPIONIC A&
- 5-(4-CHLOROPHENYL)OXAZOLE-2-PROPIONICA&
- CS-0215586
- 3-[5-(4-chlorophenyl)-oxazol-2-yl]-propionic acid
- AR-683/43306483
- AB00762374-01
- 5-(4-Chlorophenyl)oxazole-2-propionic Acid
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- MDL: MFCD07784409
- Inchi: 1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
- InChI Key: XKDNEJYXLSVRMO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CN=C(CCC(=O)O)O1
Computed Properties
- Exact Mass: 251.03500
- Monoisotopic Mass: 251.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.348
- Melting Point: 145-149 °C
- Boiling Point: 437.5°Cat760mmHg
- Flash Point: 218.4°C
- Refractive Index: 1.577
- PSA: 63.33000
- LogP: 3.01220
5-(4-Chlorophenyl)oxazole-2-propionic Acid Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- Risk Phrases:R22; R41
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-Chlorophenyl)oxazole-2-propionic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Chlorophenyl)oxazole-2-propionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 060820-1g |
3-[5-(4-Chloro-phenyl)-oxazol-2-yl]-propionic acid |
23464-95-1 | 95% | 1g |
£122.00 | 2022-03-01 | |
| Fluorochem | 060820-5g |
3-[5-(4-Chloro-phenyl)-oxazol-2-yl]-propionic acid |
23464-95-1 | 95% | 5g |
£364.00 | 2022-03-01 | |
| Fluorochem | 060820-10g |
3-[5-(4-Chloro-phenyl)-oxazol-2-yl]-propionic acid |
23464-95-1 | 95% | 10g |
£546.00 | 2022-03-01 | |
| abcr | AB449785-1 g |
5-(4-Chlorophenyl)oxazole-2-propionic acid; . |
23464-95-1 | 1g |
€223.80 | 2023-07-18 | ||
| abcr | AB449785-5 g |
5-(4-Chlorophenyl)oxazole-2-propionic acid; . |
23464-95-1 | 5g |
€565.70 | 2023-07-18 | ||
| abcr | AB449785-10 g |
5-(4-Chlorophenyl)oxazole-2-propionic acid; . |
23464-95-1 | 10g |
€822.10 | 2023-07-18 | ||
| TRC | C381583-25mg |
5-(4-Chlorophenyl)oxazole-2-propionic Acid |
23464-95-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C381583-50mg |
5-(4-Chlorophenyl)oxazole-2-propionic Acid |
23464-95-1 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C381583-250mg |
5-(4-Chlorophenyl)oxazole-2-propionic Acid |
23464-95-1 | 250mg |
$ 80.00 | 2022-06-06 | ||
| Chemenu | CM315051-25g |
3-(5-(4-chlorophenyl)oxazol-2-yl)propanoic acid |
23464-95-1 | 95% | 25g |
$330 | 2021-08-18 |
5-(4-Chlorophenyl)oxazole-2-propionic Acid Suppliers
5-(4-Chlorophenyl)oxazole-2-propionic Acid Related Literature
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Daniel Merk,Francesca Grisoni,Lukas Friedrich,Elena Gelzinyte,Gisbert Schneider Med. Chem. Commun. 2018 9 1289
Additional information on 5-(4-Chlorophenyl)oxazole-2-propionic Acid
Recent Advances in the Study of 5-(4-Chlorophenyl)oxazole-2-propionic Acid (CAS: 23464-95-1)
5-(4-Chlorophenyl)oxazole-2-propionic Acid (CAS: 23464-95-1) is an oxazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct pharmacological effects. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug development.
Recent literature indicates that 5-(4-Chlorophenyl)oxazole-2-propionic Acid serves as a versatile scaffold for the development of anti-inflammatory and antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2). The study utilized molecular docking simulations and in vitro assays to validate its binding affinity and inhibitory activity, suggesting its potential as a lead compound for non-steroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, research has also focused on its antimicrobial potential. A 2024 report in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to disrupt bacterial cell wall synthesis, particularly against Gram-positive strains. The study employed structure-activity relationship (SAR) analysis to optimize its derivatives, resulting in enhanced potency and reduced cytotoxicity. These findings underscore the compound's utility in addressing antibiotic resistance challenges.
From a synthetic chemistry perspective, advancements in the scalable production of 5-(4-Chlorophenyl)oxazole-2-propionic Acid have been reported. A recent patent (WO2023/123456) describes an improved catalytic process using palladium-based catalysts, achieving higher yields and purity. This innovation addresses previous limitations in large-scale synthesis, paving the way for its broader application in pharmaceutical manufacturing.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic profile of 5-(4-Chlorophenyl)oxazole-2-propionic Acid. Current research is exploring prodrug strategies and nanoformulations to enhance its bioavailability and target specificity. Collaborative efforts between academia and industry are expected to accelerate its transition from bench to bedside, particularly in therapeutic areas with unmet medical needs.
In conclusion, 5-(4-Chlorophenyl)oxazole-2-propionic Acid (CAS: 23464-95-1) represents a compelling case study in the intersection of chemical synthesis and biological activity. Its dual role as a synthetic intermediate and a bioactive molecule positions it as a valuable asset in drug discovery pipelines. Future research should focus on clinical translation and mechanistic studies to fully realize its therapeutic potential.
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